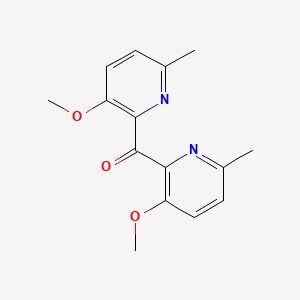![molecular formula C17H12F2N2O3 B14211621 3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione CAS No. 828932-21-4](/img/structure/B14211621.png)
3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole-2,5-dione core with a phenyl group and a difluoromethoxy-substituted aniline moiety. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Difluoromethoxy-Aniline Moiety: This step involves the reaction of the pyrrole-2,5-dione intermediate with 4-(difluoromethoxy)aniline under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
- 3-(Difluoromethoxy)aniline
- 4-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)aniline
Uniqueness
3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione stands out due to its combination of a pyrrole-2,5-dione core with a difluoromethoxy-substituted aniline and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
828932-21-4 |
|---|---|
分子式 |
C17H12F2N2O3 |
分子量 |
330.28 g/mol |
IUPAC 名称 |
3-[4-(difluoromethoxy)anilino]-4-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C17H12F2N2O3/c18-17(19)24-12-8-6-11(7-9-12)20-14-13(15(22)21-16(14)23)10-4-2-1-3-5-10/h1-9,17H,(H2,20,21,22,23) |
InChI 键 |
MHOJETWZYBHPBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2=O)NC3=CC=C(C=C3)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


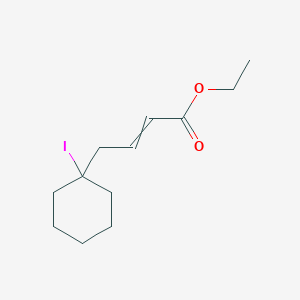
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
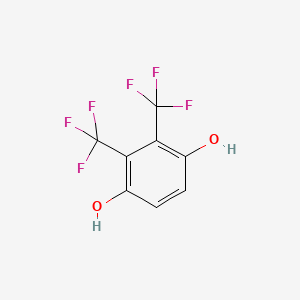
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
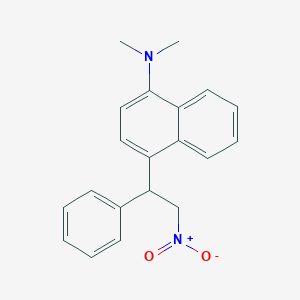
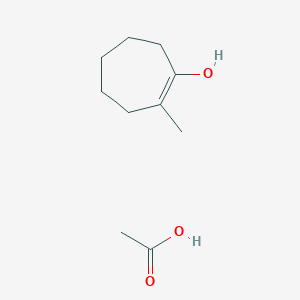
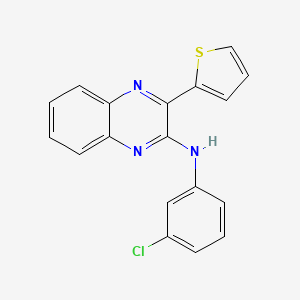
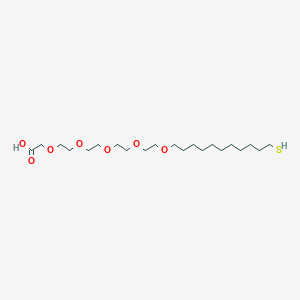
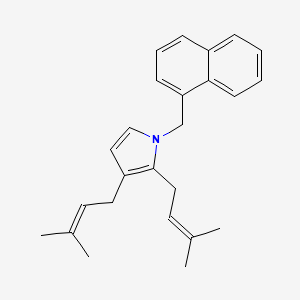
![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
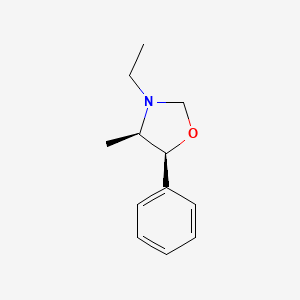
![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)
